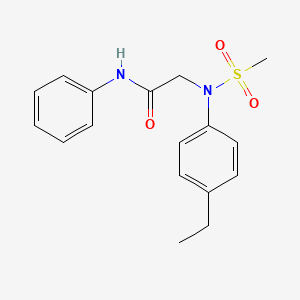
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as EMGP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. EMGP belongs to the class of N-phenylglycine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves the inhibition of the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. By blocking the activity of these channels, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide reduces the excitability of neurons, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the production of reactive oxygen species, which are implicated in various disease states. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide also modulates the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for lab experiments. It is readily available in high purity and yield, making it easy to obtain for research purposes. It has also been extensively studied, with a range of potential applications in scientific research. However, there are limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One potential avenue is the investigation of its potential as a treatment for chronic pain conditions, such as fibromyalgia and neuropathic pain. Another area of research is the exploration of its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide and its potential side effects.
Synthesis Methods
The synthesis of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves the reaction of 4-ethylphenyl isocyanate with N-methyl-N-phenylglycine in the presence of a base and a solvent. The resulting product is then treated with methylsulfonyl chloride to obtain N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in high yield and purity. The synthesis method has been optimized to produce N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide on a large scale, making it readily available for research purposes.
Scientific Research Applications
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been investigated as a potential treatment for neuropathic pain, as it modulates the activity of ion channels involved in pain sensation.
properties
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-14-9-11-16(12-10-14)19(23(2,21)22)13-17(20)18-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAQLQFVADYNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)

![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)


![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)


![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)
![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)